Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester
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Overview
Description
Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
The synthesis of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester typically involves multiple steps. One common method starts with the preparation of 2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide. This intermediate is then reacted with phenylmethyl ester under specific conditions to yield the final product .
Chemical Reactions Analysis
Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzothiazole ring, using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential antimicrobial and antitubercular activities.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester involves its interaction with specific molecular targets. It can inhibit the growth of certain bacteria by interfering with their metabolic pathways. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include:
2-chloro-N-(6-ethoxy-benzothiazol-2-yl)-acetamide: This compound shares a similar benzothiazole structure and has comparable biological activities.
Coumarin-based 1,3,4-oxadiazol-2ylthio-N-phenyl/benzothiazolyl acetamides: These compounds also exhibit antimicrobial and antitubercular activities.
Acetic acid (6-ethoxy-benzothiazol-2-ylcarbamoyl)-phenyl-methyl ester is unique due to its specific ester functional group, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C19H18N2O4S |
---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxo-1-phenylethyl] acetate |
InChI |
InChI=1S/C19H18N2O4S/c1-3-24-14-9-10-15-16(11-14)26-19(20-15)21-18(23)17(25-12(2)22)13-7-5-4-6-8-13/h4-11,17H,3H2,1-2H3,(H,20,21,23) |
InChI Key |
ULZJKDVVHINXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C3=CC=CC=C3)OC(=O)C |
Origin of Product |
United States |
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